molecular formula C₁₉H₂₉NO₃ B1144997 Dihydrotetrabenazine CAS No. 862377-29-5

Dihydrotetrabenazine

Cat. No.: B1144997
CAS No.: 862377-29-5
M. Wt: 319.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrotetrabenazine (DHTBZ) is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamines like dopamine into synaptic vesicles. It exists as eight stereoisomers due to three chiral centers (C2, C3, and C11b), with stereochemistry profoundly influencing its pharmacological activity . The (3R,11bR)-configured isomers, such as (2R,3R,11bR)-DHTBZ, exhibit the highest VMAT2 binding affinity (Ki = 3.96 nM), outperforming even its parent compound, tetrabenazine (TBZ, Ki = 4.47 nM) . DHTBZ is primarily metabolized from TBZ, forming four isomers: (+)-α, (-)-α, (+)-β, and (-)-β-DHTBZ, each with distinct VMAT2 inhibition profiles and off-target effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Basic Synthesis Methods: Reduction of Tetrabenazine

The foundational synthesis of DTBZ involves the reduction of tetrabenazine’s 2-keto group. Sodium borohydride (NaBH₄) in ethanol is a common reagent, yielding DTBZ with moderate stereoselectivity . For example, a 48-hour reaction at 65°C produced (±)-α-DTBZ with a 30% yield . While straightforward, this method lacks stereochemical control, generating racemic mixtures of four possible isomers: (2R,3R,11bR), (2S,3S,11bS), (2R,3S,11bS), and (2S,3R,11bR) .

Table 1: Key Reduction Methods for DTBZ Synthesis

MethodReagents/ConditionsYield (%)Stereochemical OutcomeSource
NaBH₄ in ethanol65°C, 48 hrs30Racemic mixture
Borane complexesLow temperature, stereoselective>80(2R,3R,11bR) and (2S,3S,11bS)
Asymmetric catalysisPd-catalyzed malonate addition21 (TBZ), 16 (DTBZ)>97% ee for (+)-α-DTBZ

Stereoselective Reductions: Industrial-Scale Applications

To address isomer resolution, stereoselective methods using borane complexes (e.g., BH₃·THF) under low-temperature conditions selectively reduce tetrabenazine to (2R,3R,11bR)-DTBZ or (2S,3S,11bS)-DTBZ . This approach bypasses cumbersome column chromatography, achieving >80% yield and avoiding racemization. For instance, (3R,11bR)-TBZ reduction yields (2R,3R,11bR)-DTBZ, while (3S,11bS)-TBZ produces (2S,3S,11bS)-DTBZ .

Asymmetric catalysis further enhances enantioselectivity. A palladium-catalyzed malonate addition sets the initial stereocenter, followed by diastereoselective transformations to establish the remaining chiral centers . This method achieves >97% enantiomeric excess (ee) for (+)-α-DTBZ, though yields remain moderate (16%) .

Total Synthesis Approaches: Claisen and Aza-Prins Reactions

Claisen Rearrangement: A seven-step synthesis of (+)-tetrabenazine involves a trans-selective enol etherification and aza-Claisen rearrangement to form the benzo[a]quinolizine core . Subsequent reduction yields (+)-α-DTBZ. While efficient (34% overall yield for TBZ), scalability is limited by multi-step complexity .

Aza-Prins Cyclization: A concise route uses 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-methyl-2-(3-(trimethylsilyl)prop-1-en-2-yl)pentane. Oxidation and cyclization steps produce TBZ, which is reduced to DTBZ . This method shortens reaction sequences, enabling industrial production .

Isomer-Specific Preparation: Chiral Resolution and Analysis

Sun et al. synthesized all eight DTBZ isomers via stereoselective reductions and characterized them using chiral HPLC . The α-isomers ((2R,3R,11bR) and (2S,3S,11bS)) exhibit trans configurations of hydroxyl and isobutyl groups, critical for VMAT2 binding .

Table 2: Isomer Ratios in Key Syntheses

Methodα-Isomer Ratio (%)β-Isomer Ratio (%)Source
Borane reduction>80<20
Sodium borohydride5050
Asymmetric catalysis>97<3

Chiral HPLC and X-ray crystallography confirm the absolute configurations . For example, (−)-α-DTBZ corresponds to the (2S,3S,11bS) isomer, while (+)-α-DTBZ is (2R,3R,11bR) .

Industrial-Scale Production: Scalability and Purity

Borane-mediated reductions and aza-Prins cyclization are optimized for large-scale synthesis. These methods eliminate chromatography, reducing costs and time . For instance, the aza-Prins route achieves TBZ in three steps, followed by NaBH₄ reduction to DTBZ . Yields exceed 80%, with high purity (>99%) .

Radiolabeling Techniques: PET Imaging Applications

For positron emission tomography (PET), ¹¹C-DTBZ is synthesized via [¹¹C]methyl iodide alkylation of desmethylthis compound in DMSO/KOH . Automated systems achieve 1.94 GBq yields with >99% radiochemical purity, enabling rapid PET tracer production . Fluorine-18 labeling improves half-life for extended imaging, though isomer separation remains challenging .

Chemical Reactions Analysis

Scientific Research Applications

Therapeutic Applications

1. Treatment of Hyperkinetic Movement Disorders

Dihydrotetrabenazine, particularly its succinate salt form, has shown promise in treating hyperkinetic movement disorders. These disorders include:

  • Tourette's Syndrome : Characterized by involuntary tics, this compound has been found effective in reducing these symptoms at lower doses than traditional treatments like tetrabenazine .
  • Huntington's Chorea : The compound is utilized to manage symptoms associated with this neurodegenerative disorder .
  • Tardive Dyskinesia : As a VMAT2 (vesicular monoamine transporter 2) receptor antagonist, this compound helps alleviate symptoms caused by prolonged antipsychotic medication use .

The succinate salt form of this compound is noted for its higher solubility and stability compared to other formulations, making it a viable option for clinical use .

Imaging Applications

2. Positron Emission Tomography (PET)

This compound is also employed in medical imaging, particularly through PET scans to assess dopaminergic activity in the brain:

  • VMAT2 Binding Studies : The compound labeled with carbon-11 (11C^{11}C) allows for the quantification of VMAT2 binding in the brain, providing insights into the integrity of presynaptic dopamine neurons. This application is crucial for studying conditions such as Parkinson's disease and other movement disorders .
  • Pancreatic Imaging : Recent studies have indicated that 11C^{11}C-dihydrotetrabenazine PET can serve as a biomarker for beta-cell mass in diabetic models, enhancing our understanding of pancreatic function and diabetes progression .

Pharmacological Studies

3. Mechanistic Insights and Drug Development

Research on this compound has extended into pharmacological studies aimed at understanding its mechanisms and improving treatment efficacy:

  • Low-Dose Efficacy : Studies suggest that this compound can be effective at lower doses than previously predicted, potentially minimizing side effects associated with higher doses of tetrabenazine . This finding is significant for patient safety and treatment adherence.
  • Comparative Studies with Other Drugs : this compound has been compared with other VMAT2 inhibitors like valbenazine and deutetrabenazine to evaluate their efficacy and metabolic profiles. These comparisons are essential for identifying the most effective treatment options for tardive dyskinesia and related disorders .

Summary Table of Applications

Application AreaDetails
Hyperkinetic Movement Disorders Effective in Tourette's syndrome, Huntington's chorea, tardive dyskinesia
Imaging Techniques Used in PET scans to measure VMAT2 binding in the brain and pancreatic imaging
Pharmacological Insights Demonstrates efficacy at lower doses; comparisons with other VMAT2 inhibitors

Mechanism of Action

Comparison with Similar Compounds

Tetrabenazine (TBZ)

  • Structure/Activity : TBZ is a prodrug metabolized into active α-DHTBZ (Ki = 4.47 nM) and inert β-DHTBZ. The (3R,11bR) configuration in α-DHTBZ drives potency .
  • Pharmacokinetics (PK) : Short half-life (6 hours in humans) necessitates frequent dosing. High protein binding (83–88%) limits bioavailability .
  • Clinical Use : Approved for Huntington’s chorea but associated with side effects (e.g., sedation, depression) due to fluctuating plasma levels .

Deutetrabenazine

  • Structure/Activity : Deuterated TBZ analog; metabolites (deuterated α/β-DHTBZ) retain VMAT2 affinity (Ki ≈ 4–13 nM) but exhibit slowed CYP2D6 metabolism .
  • PK : Extended half-life (10–15 hours), reduced dosing frequency, and stabilized exposure improve tolerability .
  • Advantage : Lower risk of off-target effects due to consistent metabolite levels .

Valbenazine

  • Structure/Activity: Prodrug converted to (+)-α-DHTBZ, minimizing β-isomer formation. Selective VMAT2 inhibition reduces dopamine depletion in non-target regions .
  • PK : Once-daily dosing; preferential metabolism to active isomer enhances safety .

Reserpine

  • Structure/Activity: Binds VMAT2 at R2 sites (KD = 25 nM) but also interacts with R1 sites involved in monoamine uptake (KD = 0.7 nM), leading to irreversible VMAT2 inhibition and broader side effects .
  • Clinical Limitation: Non-selective binding causes hypotension and depression, limiting therapeutic use .

Lobelane Derivatives

  • Structure/Activity : Lobelane (Ki ≈ 100–500 nM) and its analogs bind VMAT2 with moderate affinity but lack stereochemical optimization. Exo,exo-configured derivatives show 10-fold lower potency than DHTBZ .

DHTBZ-Based Imaging Agents

  • Examples : [¹⁸F]FP-DTBZ (Ki < 1 nM) and dansyl-DTBZ are used in PET imaging to quantify VMAT2 density in neurodegenerative diseases (e.g., Parkinson’s) .
  • Advantage: High specificity enables early diagnosis and disease progression monitoring .

Data Tables

Table 1: VMAT2 Binding Affinities of Selected Compounds

Compound Configuration Ki (nM) Reference
(+)-DHTBZ (2R,3R,11bR) (3R,11bR) 3.96 ± 0.40
(+)-TBZ (3R,11bR) 4.47 ± 0.21
(−)-TBZ (3S,11bS) 36,400 ± 4560
Reserpine (R2 sites) N/A 25
Lobelane Exo,exo 100–500

Table 2: Pharmacokinetic Profiles

Compound Active Metabolite Half-Life (h) Dosing Frequency Key Advantage
TBZ α-DHTBZ 6 3x/day Established efficacy
Deutetrabenazine Deut-α/β-DHTBZ 10–15 2x/day Stable exposure
Valbenazine (+)-α-DHTBZ 15–20 1x/day Minimal β-isomer

Research Findings and Clinical Implications

  • Stereochemical Superiority : The (3R,11bR) configuration in DHTBZ isomers maximizes VMAT2 affinity, making them 8,000-fold more potent than their (3S,11bS) counterparts .
  • Safety Profiles : Deutetrabenazine and valbenazine mitigate TBZ’s side effects via controlled metabolism, highlighting the importance of isomer-specific activity .
  • Diagnostic Utility: DHTBZ-based radioligands (e.g., [¹⁸F]FP-DTBZ) enable non-invasive quantification of VMAT2 in Parkinson’s, correlating with motor symptom severity .

Biological Activity

Dihydrotetrabenazine (DTBZ) is a compound primarily recognized for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This inhibition is significant in the context of treating movement disorders, particularly tardive dyskinesia (TD). The biological activity of DTBZ is characterized by its pharmacokinetics, structure-activity relationships, and clinical implications, which are explored in detail below.

DTBZ functions by inhibiting VMAT2, a protein responsible for transporting monoamines into synaptic vesicles. By blocking this transporter, DTBZ reduces the storage of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to decreased monoamine levels in the synaptic cleft. This mechanism is particularly relevant in conditions where excessive dopaminergic activity contributes to symptoms, such as TD.

Structure-Activity Relationship

Research indicates that various derivatives of DTBZ exhibit differing affinities for VMAT2. For instance, a study highlighted that certain analogs showed high binding affinity with an IC50 value of 5.13 nM for VMAT2 and effectively inhibited dopamine uptake in striatal synaptosomes . The stereochemistry of DTBZ also plays a crucial role in its biological activity. The (+)-α-dihydrotetrabenazine isomer has been shown to have significantly greater affinity for VMAT2 compared to its counterparts .

Pharmacokinetics

The pharmacokinetic profile of DTBZ reveals that it can cross the blood-brain barrier despite its polar nature. Studies have demonstrated that after administration, DTBZ concentrations in the brain are substantial enough to exert therapeutic effects . The half-life of DTBZ has been reported to be approximately 119.5 minutes, indicating a relatively quick metabolism which may necessitate frequent dosing for sustained effects .

Clinical Studies and Case Reports

Clinical investigations into the efficacy of DTBZ have primarily focused on its application in managing TD. A retrospective cohort study involving over 20,000 senior citizens found no significant difference in TD incidence between typical and atypical antipsychotics; however, risperidone was notably associated with higher TD risk . In another case series involving patients treated with clozapine, the relationship between DTBZ levels and depressive symptoms was analyzed, emphasizing the compound's relevance in broader neuropsychiatric contexts .

Data Tables

Parameter Value
Binding Affinity (IC50)5.13 nM for VMAT2
Dopamine Uptake InhibitionIC50 = 6.04 nM
Half-Life119.5 minutes
Brain Concentration Post-DosingSignificant levels observed

Research Findings

Recent studies have further elucidated the biological activity of DTBZ through various experimental models:

  • In Vitro Studies : Binding assays demonstrated that DTBZ derivatives could effectively inhibit VMAT2 activity, with some showing enhanced stability compared to traditional VMAT2 inhibitors .
  • In Vivo Studies : Animal models indicated that DTBZ administration led to significant reductions in spontaneous locomotor activity, reinforcing its potential therapeutic benefits in hyperkinetic disorders .
  • Biodistribution Studies : Research utilizing radiolabeled variants of DTBZ revealed high uptake in VMAT2-enriched regions of the brain, although some studies noted limitations regarding blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What methodological approaches validate the specificity of dihydrotetrabenazine (DTBZ) binding to vesicular monoamine transporter 2 (VMAT2) in pancreatic β-cell imaging?

  • Answer: Specificity validation requires ex vivo autoradiography combined with immunohistochemistry to confirm colocalization of radiolabeled DTBZ with β-cell markers. Blocking studies using selective VMAT2 inhibitors (e.g., reserpine) or genetic knockout models can further distinguish on-target binding from nonspecific uptake. Additionally, comparative analyses with non-β-cell tissues (e.g., exocrine pancreas) help assess selectivity .

Q. What are the key considerations in designing pharmacokinetic studies to differentiate DTBZ isomer concentrations?

  • Answer: Use chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral columns, paired with mass spectrometry (LC-MS/MS) to quantify individual isomers (e.g., [+]-α-HTBZ, [−]-β-HTBZ). Intra- and inter-day precision (CV <15%) and accuracy (relative error ±20%) must be validated across low, medium, and high QC concentrations .

Q. What animal models are appropriate for in vivo DTBZ binding studies?

  • Answer: Mature male CD-1 rats are commonly used for neuroimaging due to their well-characterized dopaminergic pathways. For pancreatic studies, streptozotocin-induced diabetic rodent models are employed to mimic β-cell loss. However, translational limitations (e.g., species-specific VMAT2 expression) necessitate cross-validation with human tissue autoradiography .

Q. What are the optimal conditions for synthesizing and characterizing stereoisomerically pure DTBZ?

  • Answer: Radiolabeled DTBZ (e.g., ^11C-DTBZ) is synthesized via ^11C-methylation of desmethyl precursors under controlled reaction conditions. Stereochemical purity is confirmed using nuclear magnetic resonance (NMR) and X-ray crystallography. Storage at −25°C in inert atmospheres prevents racemization .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in VMAT2 binding signals between rodent models and human studies in pancreatic β-cell imaging?

  • Answer: Discrepancies arise from differences in nonspecific binding (e.g., human pancreatic tissue vs. rodent models). Use reference regions devoid of VMAT2 (e.g., renal cortex) to estimate nonspecific uptake. Adjust binding potential (BPND) calculations by incorporating tissue-specific correction factors derived from ex vivo assays .

Q. How do differences in covalent (reserpine) versus reversible (DTBZ) VMAT2 inhibition influence experimental outcomes?

  • Answer: Covalent inhibitors like reserpine cause prolonged monoamine depletion, requiring longer washout periods. In contrast, DTBZ’s reversible inhibition allows dynamic assessment of VMAT2 occupancy. Experimental designs must account for these kinetics in dose-response and time-course studies .

Q. What strategies control for off-target binding in radiolabeled DTBZ PET imaging studies?

  • Answer: Pre-administration of unlabeled DTBZ or structurally distinct VMAT2 ligands (e.g., lobeline) reduces off-target binding. Selectivity is further validated using in vitro competition assays against VMAT1 and other transporters. Voxel-wise BPND histograms distinguish high-affinity binding from background noise .

Q. What analytical frameworks quantify functional binding capacity in tissues with heterogeneous VMAT2 expression?

  • Answer: Apply kinetic modeling (e.g., Logan graphical analysis) to estimate BPND and partition coefficients. For heterogeneous tissues, voxel-based parametric mapping combined with thresholding (e.g., BPND >2.5) isolates functional binding capacity. Normalization to reference tissue activity improves reproducibility .

Methodological Notes

  • Cross-Species Validation: Always validate imaging findings with postmortem histology to address species-specific expression patterns .
  • Isomer-Specific Assays: Prioritize chiral separation techniques to account for pharmacodynamic differences between DTBZ isomers .
  • Radiolabeling Quality Control: Ensure radiochemical purity (>98%) and specific activity (>20,000 GBq/mmol) for PET tracers to minimize experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.